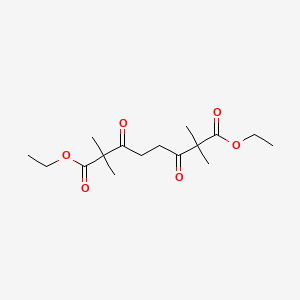
Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate is an organic compound with the molecular formula C16H26O6 It is a diester derivative of octanedioic acid, characterized by the presence of two ethyl ester groups and four methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate typically involves the esterification of 2,2,7,7-tetramethyl-3,6-dioxooctanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: 2,2,7,7-tetramethyl-3,6-dioxooctanedioic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2,6,6-tetramethyl-4-oxoheptanedioate
- Diethyl 2,2,5,5-tetramethyl-3,6-dioxohexanedioate
- Diethyl 2,2,8,8-tetramethyl-3,7-dioxononanedioate
Uniqueness
Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate is unique due to its specific arrangement of methyl groups and ester functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62381-28-6 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate |
InChI |
InChI=1S/C16H26O6/c1-7-21-13(19)15(3,4)11(17)9-10-12(18)16(5,6)14(20)22-8-2/h7-10H2,1-6H3 |
InChI Key |
RXGSGYQYZFBFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)CCC(=O)C(C)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















